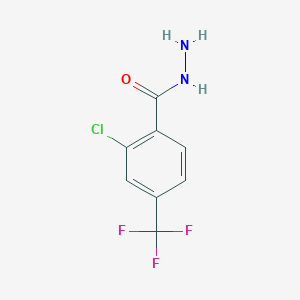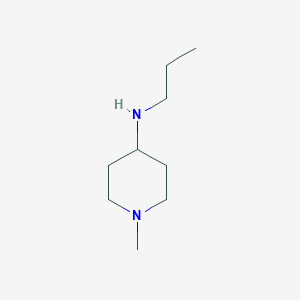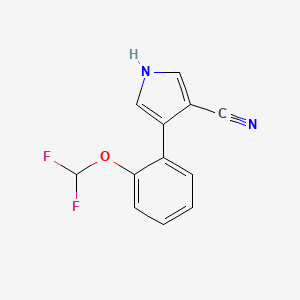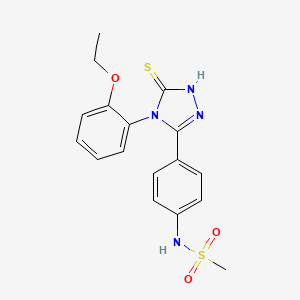
2-Chloro-4-(trifluoromethyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(trifluoromethyl)benzohydrazide is an organic compound with the molecular formula C8H6ClF3N2O It is a derivative of benzohydrazide, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)benzohydrazide typically involves the reaction of 2-Chloro-4-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
2-Chloro-4-(trifluoromethyl)benzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine or trifluoromethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(trifluoromethyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine and butyrylcholine, respectively . This inhibition can lead to increased levels of these neurotransmitters, affecting neural signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-(trifluoromethyl)benzohydrazide can be compared with other benzohydrazide derivatives:
2-Bromo-4-(trifluoromethyl)benzohydrazide: Similar structure but with a bromine atom instead of chlorine.
4-(Trifluoromethyl)benzohydrazide: Lacks the chlorine substituent.
2-Chloro-4-(methyl)benzohydrazide: Contains a methyl group instead of a trifluoromethyl group.
These compounds share similar chemical properties but differ in their reactivity and potential applications. The presence of different substituents can significantly influence their biological activity and chemical behavior.
Eigenschaften
Molekularformel |
C8H6ClF3N2O |
|---|---|
Molekulargewicht |
238.59 g/mol |
IUPAC-Name |
2-chloro-4-(trifluoromethyl)benzohydrazide |
InChI |
InChI=1S/C8H6ClF3N2O/c9-6-3-4(8(10,11)12)1-2-5(6)7(15)14-13/h1-3H,13H2,(H,14,15) |
InChI-Schlüssel |
OHIJFCZUQHUEEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11763999.png)
![3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B11764005.png)



![(S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11764030.png)
![ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11764036.png)


![Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11764074.png)

![(4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid](/img/structure/B11764081.png)
